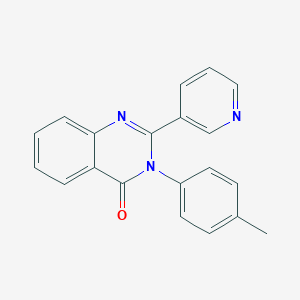![molecular formula C17H15NO2 B224143 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene, also known as DAPTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. DAPTA is a peptide molecule that has shown promising results in the treatment of various diseases, including HIV and cancer. In
Mécanisme D'action
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene exerts its effects by binding to specific receptors on the surface of cells. The binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to these receptors triggers various signaling pathways that lead to the desired biological effect. For example, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CD4 receptor on T-cells inhibits the entry of HIV into host cells. Similarly, the binding of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene to the CXCR4 receptor on cancer cells induces apoptosis.
Biochemical and Physiological Effects
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have various biochemical and physiological effects. In addition to its antiviral and anticancer effects, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to have anti-inflammatory properties. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its specificity for certain receptors. This specificity allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, one of the limitations of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene. One area of focus is the optimization of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's pharmacokinetic properties to improve its effectiveness in vivo. This can be achieved through the development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene analogs or the use of drug delivery systems. Another area of focus is the exploration of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of new synthesis methods for 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can improve its availability for research purposes and facilitate its translation into clinical practice.
Conclusion
In conclusion, 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that has shown promising results in scientific research for its potential applications in medicine. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene's specificity for certain receptors allows for targeted therapy, which can minimize side effects and improve therapeutic outcomes. However, the synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can be challenging, and its relatively short half-life can limit its effectiveness in vivo. Nevertheless, the future directions for the research and development of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene are promising, and further studies are needed to fully explore its potential in medicine.
Méthodes De Synthèse
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is cleaved from the resin using a suitable cleavage agent, purified, and characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Applications De Recherche Scientifique
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been extensively studied in scientific research for its potential applications in medicine. One of the most promising applications of 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene is in the treatment of HIV. 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has been shown to inhibit the entry of HIV into host cells by binding to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from attaching to the host cell and entering it, thereby inhibiting the replication of the virus.
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene has also shown potential in the treatment of cancer. Studies have shown that 2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene can induce apoptosis (programmed cell death) in cancer cells by binding to the CXCR4 receptor on the surface of cancer cells. This binding triggers a signaling pathway that leads to the activation of caspases, which are enzymes that play a key role in the apoptotic process.
Propriétés
Nom du produit |
2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
2,9-dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C17H15NO2/c1-2-7-13-12(6-1)16-10-5-11-17(16,18-13)20-15-9-4-3-8-14(15)19-16/h1-4,6-9,18H,5,10-11H2 |
Clé InChI |
UTXNQJRJUGZCKH-UHFFFAOYSA-N |
SMILES |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
SMILES canonique |
C1CC23C4=CC=CC=C4NC2(C1)OC5=CC=CC=C5O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
